N-Methyl-N-trifluoroacetyl-4-benzyloxy-3-methoxyphenethylamine
CAS No.: 1076198-60-1
Cat. No.: VC0024405
Molecular Formula: C19H20F3NO3
Molecular Weight: 367.368
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1076198-60-1 |
|---|---|
| Molecular Formula | C19H20F3NO3 |
| Molecular Weight | 367.368 |
| IUPAC Name | 2,2,2-trifluoro-N-[2-(3-methoxy-4-phenylmethoxyphenyl)ethyl]-N-methylacetamide |
| Standard InChI | InChI=1S/C19H20F3NO3/c1-23(18(24)19(20,21)22)11-10-14-8-9-16(17(12-14)25-2)26-13-15-6-4-3-5-7-15/h3-9,12H,10-11,13H2,1-2H3 |
| Standard InChI Key | GJPAPPQPMSBVAD-UHFFFAOYSA-N |
| SMILES | CN(CCC1=CC(=C(C=C1)OCC2=CC=CC=C2)OC)C(=O)C(F)(F)F |
Introduction
Chemical Identity and Structural Properties
N-Methyl-N-trifluoroacetyl-4-benzyloxy-3-methoxyphenethylamine is a phenethylamine derivative characterized by several key functional groups that define its chemical identity. The compound features a trifluoroacetyl group, a benzyloxy group, and a methoxy group, all of which contribute to its distinct chemical and potential biological properties.
Basic Chemical Data
The following table summarizes the essential chemical information associated with this compound:
| Parameter | Value |
|---|---|
| CAS Number | 1076198-60-1 |
| Molecular Formula | C19H20F3NO3 |
| Molecular Weight | 367.368 g/mol |
| IUPAC Name | 2,2,2-trifluoro-N-[2-(3-methoxy-4-phenylmethoxyphenyl)ethyl]-N-methylacetamide |
| Standard InChI | InChI=1S/C19H20F3NO3/c1-23(18(24)19(20,21)22)11-10-14-8-9-16(17(12-14)25-2)26-13-15-6-4-3-5-7-15/h3-9,12H,10-11,13H2,1-2H3 |
| Standard InChIKey | GJPAPPQPMSBVAD-UHFFFAOYSA-N |
| SMILES | CN(CCC1=CC(=C(C=C1)OCC2=CC=CC=C2)OC)C(=O)C(F)(F)F |
| PubChem Compound ID | 29984502 |
Structural Analysis
The molecular structure of N-Methyl-N-trifluoroacetyl-4-benzyloxy-3-methoxyphenethylamine contains several distinctive features that define its chemical behavior:
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A phenethylamine backbone consisting of a phenyl ring attached to an ethylamine chain
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A methoxy group (-OCH3) at the meta (3-) position of the phenyl ring
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A benzyloxy group (-OCH2C6H5) at the para (4-) position of the phenyl ring
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An N-methyl group on the nitrogen atom of the ethylamine chain
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A trifluoroacetyl group (-COCF3) attached to the nitrogen atom, forming a tertiary amide
These structural elements collectively determine the compound's physical properties, reactivity profile, and potential interactions with biological systems.
Synthesis Approaches and Chemical Reactions
The synthesis of N-Methyl-N-trifluoroacetyl-4-benzyloxy-3-methoxyphenethylamine involves multi-step organic reactions that must be conducted under carefully controlled conditions.
Key Functional Group Modifications
The synthesis involves important functional group transformations that contribute to the final structure:
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Functional Group Modifications: The process involves altering existing functional groups to introduce the trifluoroacetyl, benzyloxy, and methoxy substituents at their respective positions.
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Protection-Deprotection Strategies: Various protection and deprotection steps may be necessary to selectively functionalize specific positions on the molecule.
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N-Alkylation: The introduction of the N-methyl group requires selective alkylation of the nitrogen atom, which may be accomplished using agents such as methyl iodide or dimethyl sulfate in the presence of a suitable base.
Comparison with Structurally Related Compounds
N-Methyl-N-trifluoroacetyl-4-benzyloxy-3-methoxyphenethylamine belongs to a family of structurally related compounds with varying substituent patterns and functional groups.
N-Trifluoroacetyl-4-benzyloxy-3-methoxyphenethylamine
A closely related compound is N-Trifluoroacetyl-4-benzyloxy-3-methoxyphenethylamine (CAS: 1076199-49-9), which differs only in the absence of the N-methyl group . This structural difference results in:
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The formation of a secondary amide (rather than a tertiary amide)
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Different hydrogen bonding capabilities
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Potentially altered metabolic stability and receptor interactions
The following table compares key properties of these two related compounds:
| Property | N-Methyl-N-trifluoroacetyl-4-benzyloxy-3-methoxyphenethylamine | N-Trifluoroacetyl-4-benzyloxy-3-methoxyphenethylamine |
|---|---|---|
| CAS Number | 1076198-60-1 | 1076199-49-9 |
| Molecular Formula | C19H20F3NO3 | C18H18F3NO3 |
| Molecular Weight | 367.368 g/mol | 353.34 g/mol |
| Amide Classification | Tertiary amide | Secondary amide |
| N-Methyl Group | Present | Absent |
N-Methyl-N-trifluoroacetyl-3,4-methylenedioxyamphetamine
Another related compound is N-Methyl-N-trifluoroacetyl-3,4-methylenedioxyamphetamine (CAS: 158097-59-7), which shares the N-methyl-N-trifluoroacetyl functional group but differs in other structural features :
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Contains a methylenedioxy ring instead of separate methoxy and benzyloxy groups
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Includes an alpha-methyl group (making it an amphetamine derivative)
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Has a molecular formula of C13H14F3NO3 and a molecular weight of 289.2504 g/mol
These structural differences likely confer distinct physicochemical properties and potential biological activities compared to N-Methyl-N-trifluoroacetyl-4-benzyloxy-3-methoxyphenethylamine.
Research Applications and Future Directions
Analytical Chemistry Applications
N-Methyl-N-trifluoroacetyl-4-benzyloxy-3-methoxyphenethylamine may serve various purposes in analytical chemistry:
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As a reference standard for chromatographic or spectroscopic analysis
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In the development of new analytical methods for detecting and quantifying phenethylamine derivatives
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As a synthetic intermediate for the preparation of more complex molecules
Future Research Directions
Several promising research avenues warrant further exploration:
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Comprehensive biological screening to determine specific receptor binding profiles and potential therapeutic applications
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Structure-activity relationship studies involving systematic modification of the compound's functional groups to optimize desired activities
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Investigation of potential metabolic pathways and pharmacokinetic properties
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Exploration of synthetic methodologies to develop more efficient routes to this and related compounds
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